

# Introduction: The Unique Acidity of an Ortho-Disubstituted System

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## Compound of Interest

Compound Name: 1,2-Benzenedisulfonic acid

CAS No.: 30496-93-6

Cat. No.: B1196288

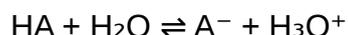
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**1,2-Benzenedisulfonic acid** (1,2-BSA) is an organosulfur compound featuring two sulfonic acid groups on adjacent carbon atoms of a benzene ring.[1][2] While benzenesulfonic acids are broadly recognized as strong acids, the ortho positioning in 1,2-BSA introduces profound intramolecular interactions that modulate its acidic properties.[3][4] Understanding the precise acidity, quantified by the acid dissociation constants (pKa), of each sulfonic acid proton is critical for applications where it serves as a strong Brønsted acid catalyst in organic synthesis or as a component in materials science and drug formulation.[5]

Experimental determination of pKa values for such strong acids can be challenging.[3] Theoretical and computational chemistry offers a powerful alternative, providing deep mechanistic insights into the structural and electronic factors that govern deprotonation.[6] This guide provides a detailed examination of the theoretical studies on the acidity of **1,2-benzenedisulfonic acid**, focusing on the computational methodologies employed and the critical role of intramolecular hydrogen bonding in defining its unique dissociation profile.

## Theoretical Foundations of pKa Computation

The pKa value is fundamentally related to the standard Gibbs free energy of the acid dissociation reaction in a solvent, typically water.[7] For a generic acid HA, the process is:



Computational methods aim to calculate the Gibbs free energy change ( $\Delta G$ ) for this reaction, from which the pKa can be derived. The most common and robust approaches involve thermodynamic cycles, such as the Born-Haber cycle, which dissects the process into more easily calculable steps.<sup>[8][9]</sup>

A typical cycle involves:

- Calculating the Gibbs free energy of deprotonation in the gas phase.
- Calculating the Gibbs free energy of solvation for the acid (HA) and its conjugate base ( $A^-$ ).
- Combining these values with the known experimental Gibbs free energy of solvation for the proton ( $H^+$ ).

Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations due to its balance of accuracy and computational cost.<sup>[10][11]</sup> The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., cc-pVTZ, 6-311+G(d,p)) is critical for obtaining reliable results.<sup>[12][13]</sup> Furthermore, accurately modeling the solvent environment is paramount. This is achieved through:

- Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, represent the solvent as a continuous dielectric medium, which is computationally efficient.<sup>[5][12]</sup>
- Explicit Solvation Models: This approach involves including a small number of individual solvent molecules (e.g., water) directly in the quantum mechanical calculation to capture specific short-range interactions like hydrogen bonding.<sup>[7][10]</sup>

## Computational Analysis of 1,2-Benzenedisulfonic Acid Acidity

The acidity of 1,2-BSA is a tale of two deprotonations ( $pK_{a1}$  and  $pK_{a2}$ ), both profoundly influenced by the proximity of the two sulfonyl groups.

## Conformational Landscape and Intramolecular Hydrogen Bonding (IHB)

The primary factor governing the acidity of 1,2-BSA is the formation of a strong intramolecular hydrogen bond (IHB).[13] Due to the rotation around the C-S bonds, the neutral molecule can adopt several conformations. DFT calculations show that the most stable conformers are those where an IHB is formed between the acidic proton of one sulfonic group and an oxygen atom of the adjacent group.[13][14] In this arrangement, one sulfonic group acts as the IHB donor, while the other acts as the acceptor.[13] This IHB significantly stabilizes the neutral molecule.

## First Deprotonation (pKa<sub>1</sub>)

The first deprotonation involves the removal of the proton engaged in the IHB.



Breaking this stabilizing IHB requires energy, which consequently increases the Gibbs free energy of deprotonation and makes the first dissociation less favorable than it would be without the IHB.[14] Therefore, the pKa<sub>1</sub> of 1,2-BSA is expected to be higher (less acidic) than that of a comparable monosulfonic acid where no such IHB exists. Upon deprotonation, the resulting monoanion (HA<sup>-</sup>) rearranges. The remaining acidic proton now forms a very strong IHB with the newly formed, negatively charged sulfonate group (-SO<sub>3</sub><sup>-</sup>). This interaction provides substantial stabilization to the monoanion.

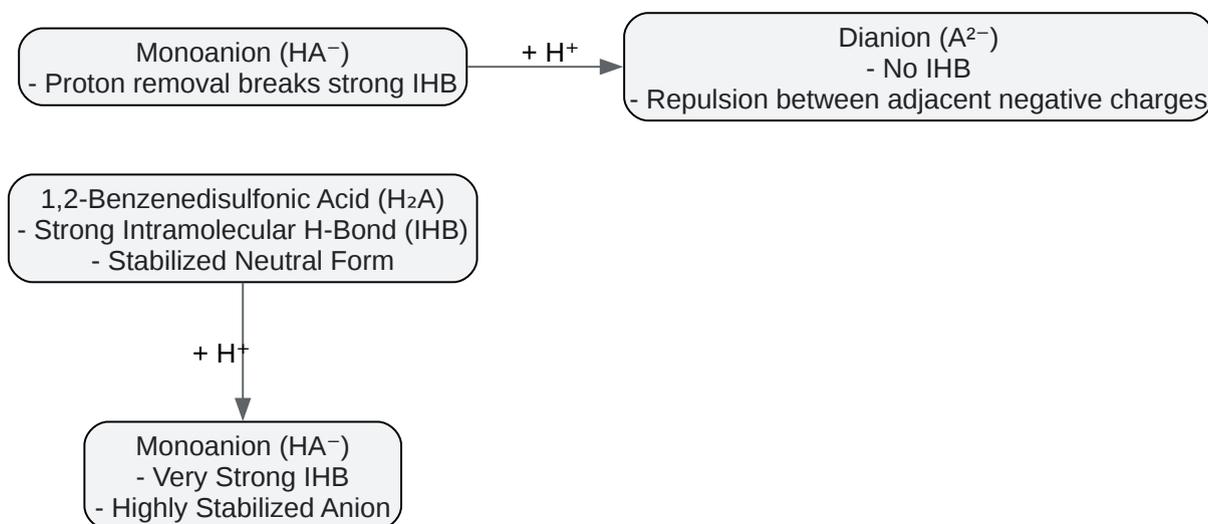
## Second Deprotonation (pKa<sub>2</sub>)

The second deprotonation involves removing the proton from the highly stabilized monoanion.



The proton to be removed is now part of a very strong IHB within the monoanion. Removing this proton requires overcoming this significant stabilizing interaction. As a result, the second deprotonation is much less favorable, leading to a significantly higher pKa<sub>2</sub> value compared to pKa<sub>1</sub>. The interplay between the initial IHB in the neutral species and the even stronger IHB in the monoanion is the defining characteristic of 1,2-BSA's acidity.

The diagram below illustrates the two-step dissociation process and the pivotal role of intramolecular hydrogen bonding.



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Caption: Stepwise dissociation of **1,2-benzenedisulfonic acid**.

## Quantitative Theoretical Data

Theoretical calculations provide quantitative estimates for the energetics of deprotonation. A study using the DFT/B3LYP/cc-pVTZ method calculated the gas-phase Gibbs energies of deprotonation ( $\Delta_r G^{\circ}_{298}$ ) for various ortho-substituted benzenesulfonic acids.[13] These gas-phase acidities reveal the intrinsic effects of structure, free from solvent influence.

Species	Deprotonation Step	Key Structural Feature	Calculated Gas-Phase Acidity ( $\Delta G^{\circ}_{298}$ , kJ/mol) [13]
1,2-Benzenedisulfonic Acid	First Deprotonation	Breaking of IHB in neutral molecule	1204.3
Benzenesulfonic Acid	First Deprotonation	No IHB	1243.5
2-Hydroxybenzenesulfonic Acid	First Deprotonation	IHB (SO <sub>3</sub> H is donor)	1238.2

Note: Lower  $\Delta G^{\circ}_{298}$  values indicate higher intrinsic acidity in the gas phase. The data shows that in the gas phase, 1,2-BSA is intrinsically a stronger acid than the parent benzenesulfonic acid, a result attributed to the stabilization of the resulting anion by the second sulfonic acid group.[13]

## Detailed Computational Protocol for pKa Prediction

This section outlines a generalized, self-validating protocol for calculating the aqueous pKa of **1,2-benzenedisulfonic acid** using a DFT-based approach with an implicit solvent model.

Objective: To calculate the pKa<sub>1</sub> and pKa<sub>2</sub> of **1,2-benzenedisulfonic acid**.

Methodology: Adiabatic thermodynamic cycle approach using DFT and the SMD solvation model.[12]

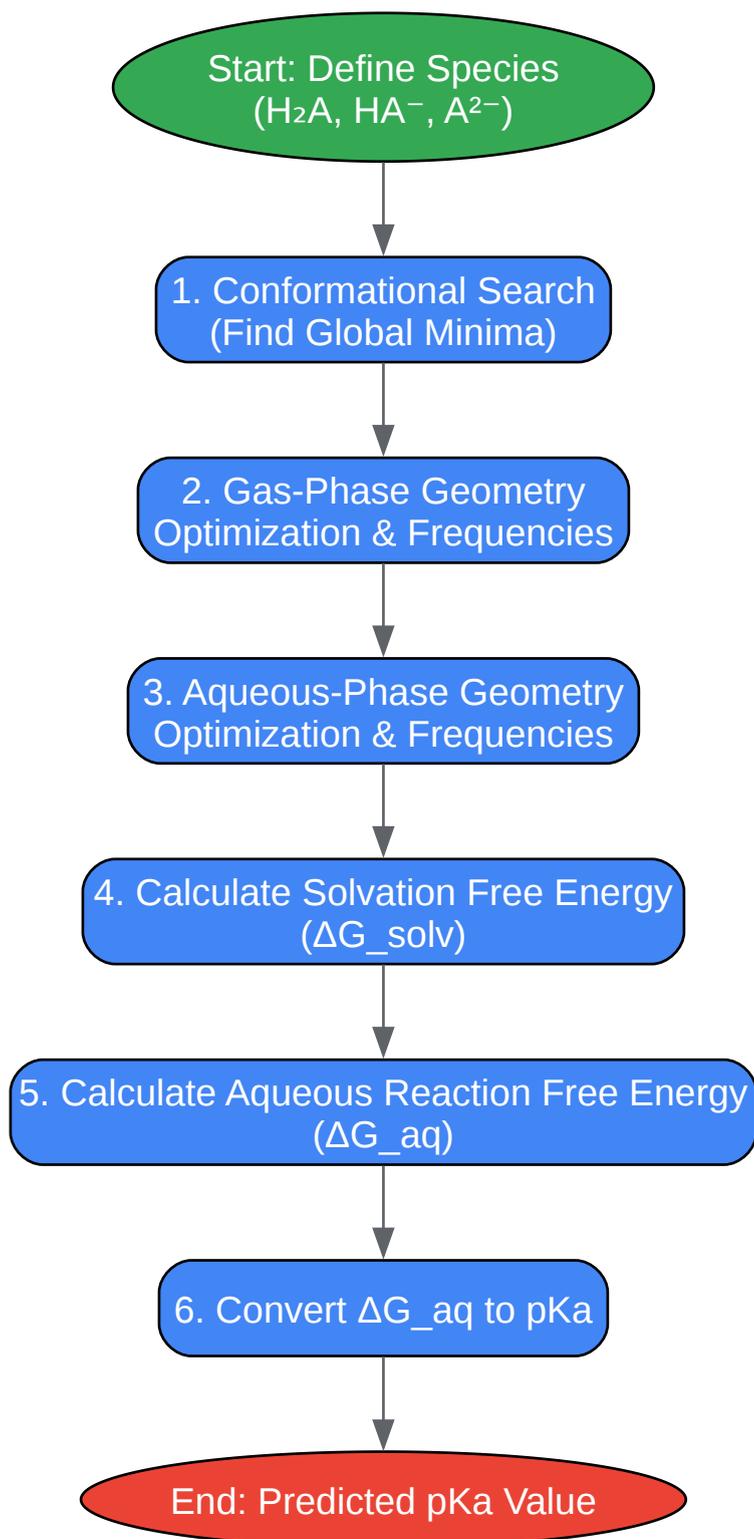
Step-by-Step Workflow:

- Conformational Search:
  - Perform a conformational search for the neutral (H<sub>2</sub>A), monoanionic (HA<sup>-</sup>), and dianionic (A<sup>2-</sup>) species to locate the global minimum energy structures. This is critical due to the rotational freedom of the C-S bonds.
- Gas-Phase Optimization and Frequency Calculation:

- For the lowest energy conformer of each species ( $H_2A$ ,  $HA^-$ ,  $A^{2-}$ ), perform a full geometry optimization in the gas phase using a suitable level of theory (e.g., M06-2X/6-311+G(d,p)). [12]
- Perform a frequency calculation at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the gas-phase thermal corrections to the Gibbs free energy ( $G_{gas}$ ).
- Aqueous-Phase Optimization and Frequency Calculation:
  - Using the gas-phase optimized structures as starting points, perform a full geometry optimization for each species in the aqueous phase. Employ an implicit solvation model like SMD.[12]
  - Perform a frequency calculation in the aqueous phase to obtain the solution-phase thermal corrections to the Gibbs free energy ( $G_{sol}$ ).
- Calculate Gibbs Free Energy of Solvation:
  - The Gibbs free energy of solvation ( $\Delta G_{solv}$ ) for each species is calculated as the difference between its single-point energy in solution (using the solution-phase geometry) and its single-point energy in the gas phase (using the gas-phase geometry).
- Calculate Aqueous Gibbs Free Energy of Reaction ( $\Delta G_{aq}$ ):
  - Calculate  $\Delta G_{aq}$  for the first and second deprotonation reactions using the following equation:  $\Delta G_{aq} = (G_{gas}(A^-) + \Delta G_{solv}(A^-) + G_{gas}(H^+) + \Delta G_{solv}(H^+)) - (G_{gas}(HA) + \Delta G_{solv}(HA))$
  - Use the calculated gas-phase Gibbs free energies ( $G_{gas}$ ) and the calculated solvation free energies ( $\Delta G_{solv}$ ).
  - Use a reliable experimental value for the Gibbs free energy of the proton in water ( $G_{gas}(H^+) + \Delta G_{solv}(H^+)$ ), which is approximately -270.3 kcal/mol.
- Calculate pKa:

- Convert the calculated  $\Delta G_{aq}$  to a pKa value using the standard formula:  $pKa = \Delta G_{aq} / (2.303 * RT)$ , where R is the gas constant and T is the temperature (298.15 K).

The following diagram visualizes this computational workflow.



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Caption: Computational workflow for DFT-based pKa prediction.

## Conclusion

Theoretical studies provide indispensable insights into the acidity of **1,2-benzenedisulfonic acid**. The dominant structural feature is the intramolecular hydrogen bond, which stabilizes the neutral molecule and even more so the monoanion formed after the first deprotonation. This strong IHB is the primary reason for the significant difference between  $pK_{a1}$  and  $pK_{a2}$ . Computational methods, particularly DFT combined with continuum solvation models, allow for a quantitative analysis of these effects, enabling the prediction of acidity and providing a molecular-level understanding that is crucial for the rational design of catalysts and pharmaceutical agents.

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